molecular formula C21H26N2O4 B3571737 [4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B3571737
M. Wt: 370.4 g/mol
InChI Key: QZGLOMRSVCNELI-UHFFFAOYSA-N
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Description

[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Dimethoxyphenylmethyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the dimethoxyphenylmethyl group.

    Introduction of Methoxyphenyl Group: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

Compared to similar compounds, [4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-7-4-16(5-8-18)21(24)23-12-10-22(11-13-23)15-17-6-9-19(26-2)14-20(17)27-3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGLOMRSVCNELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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